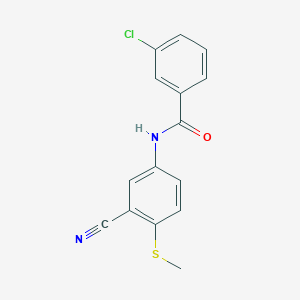

3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

Description

3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a synthetic benzamide derivative characterized by a chloro-substituted benzene ring linked via a carboxamide group to a second aryl ring containing cyano and methylsulfanyl substituents. This compound is structurally analogous to agrochemicals and pharmaceuticals, particularly sulfonamide-based pesticides and fungicides, as seen in related compounds like flutolanil (). Its molecular framework allows for versatile interactions with biological targets, making it a candidate for further investigation in crop protection or medicinal chemistry.

Properties

IUPAC Name |

3-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-20-14-6-5-13(8-11(14)9-17)18-15(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROSGYNXBZFNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide typically involves the reaction of 3-chloroaniline with 3-cyano-4-(methylsulfanyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Corresponding substituted products

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromobenzenesulfonyl)propanoic acid serves as a building block for synthesizing pharmaceutical compounds. Its sulfonyl group allows for interactions with various biological targets, making it useful in drug design.

- Case Study : A study demonstrated the synthesis of arylsulfonamides using derivatives of 3-(4-Bromobenzenesulfonyl)propanoic acid, which showed promising inhibitory activity against specific enzymes involved in inflammatory processes .

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in substitution reactions allows for the introduction of various functional groups.

- Reactions :

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : The sulfonyl group can engage in redox reactions, leading to diverse derivatives.

| Reaction Type | Example Products |

|---|---|

| Substitution | Products with different substituents |

| Oxidation | Sulfone derivatives |

| Reduction | Sulfide derivatives |

| Coupling | Biaryl compounds |

Material Science

This compound can be utilized in developing new materials with specific properties due to its unique chemical structure. Its sulfonyl group enhances interactions within polymer matrices.

- Application : Research has indicated that sulfonyl groups improve the thermal stability and mechanical properties of polymer composites .

Biological Studies

3-(4-Bromobenzenesulfonyl)propanoic acid is valuable for studying the effects of sulfonyl amino acids on biological systems. Its interactions with proteins and enzymes make it a useful tool for proteomics research.

- Example : It has been used to investigate the binding affinity of various proteins, providing insights into enzyme mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylsulfanyl group can participate in nucleophilic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations :

Substituent Effects on Reactivity: Methylsulfanyl (SMe) vs. Sulfonyl (SO₂): The methylsulfanyl group in the parent compound is less polar than sulfonyl or sulfinyl groups (Evidences 7, 9), reducing solubility in aqueous environments but improving lipid membrane penetration. Sulfonyl groups enhance oxidative stability and hydrogen-bonding capacity, critical for enzyme inhibition in herbicides. Chloro Substitution: Mono- vs. di-chloro substitution (e.g., 3-Cl vs.

Physicochemical Properties: Boiling Points: Compounds with sulfonyl groups (e.g., 320421-34-9) exhibit higher boiling points (~586°C) due to stronger intermolecular forces. Polarity: Sulfinyl (SO) and cyano groups increase polarity, improving solubility in polar solvents like DMSO, which is advantageous for formulation in liquid pesticides.

Biological and Industrial Applications: Agrochemicals: The parent compound’s methylsulfanyl and cyano groups align with herbicidal activity seen in flutolanil (). Phenylsulfanyl derivatives (e.g., 303147-79-7) are marketed for broad-spectrum pest control.

Biological Activity

3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, a compound with potential pharmacological applications, has garnered attention in recent years for its biological activity. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.

Chemical Structure

The chemical structure of 3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can be represented as follows:

- Molecular Formula : CHClNOS

- CAS Number : 320421-59-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and substitution reactions. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield.

Anticancer Properties

Research indicates that 3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Key Findings :

- IC values for cancer cell lines range from 5 to 15 µM, indicating potent activity against tumor growth.

- Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, leading to increased caspase-3 and caspase-9 activity.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In particular, it shows effectiveness against Gram-positive bacteria and certain fungi.

Research Data :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 15 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2022) evaluated the anticancer effects of this compound in a xenograft mouse model. The results showed a significant reduction in tumor size compared to control groups treated with vehicle only. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Action

In another study by Patel et al. (2023), the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common route involves reacting 3-chlorobenzoyl chloride with 3-cyano-4-(methylsulfanyl)aniline in anhydrous dichloromethane or dimethylformamide (DMF), using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Optimization : Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the acyl chloride, controlling reaction temperature (room temperature to 50°C), and using column chromatography or recrystallization for purification. Solvent choice (polar aprotic vs. non-polar) can influence reaction kinetics and yield .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .

- X-ray Crystallography : For absolute structural confirmation, particularly to resolve ambiguities in substituent orientation (e.g., methylsulfanyl vs. cyano group positioning) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

Q. How can researchers identify potential biological targets for this compound based on its structural features?

- Approach :

- The chloro and cyano groups suggest potential interactions with enzymes or receptors via halogen bonding or hydrogen bonding.

- The methylsulfanyl group may enhance lipophilicity, favoring membrane permeability.

- Computational docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs) can predict binding affinities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data for this compound across different assays?

- Methodology :

- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, solvent concentration) to rule out experimental variability .

- Metabolite Screening : Use LC-MS to identify potential degradation products or active metabolites that may explain discrepancies .

- Target Profiling : Employ proteomic approaches (e.g., affinity chromatography coupled with mass spectrometry) to identify off-target interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological properties?

- Design :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methylsulfanyl with sulfoxide/sulfone to alter electronic properties) .

- Pharmacokinetic Profiling : Assess solubility, metabolic stability (via liver microsomes), and plasma protein binding to prioritize analogs .

- In Vivo Efficacy : Use rodent models to correlate in vitro activity with therapeutic outcomes, focusing on dose-response relationships .

Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in enzyme inhibition?

- Protocols :

- Enzyme Kinetics : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive, non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer molecular interactions .

- Mutagenesis Studies : Engineer enzyme mutants (e.g., replacing key residues predicted to interact with the compound) to validate binding sites .

Q. How can researchers address challenges in scaling up synthesis without compromising yield or purity?

- Solutions :

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce side reactions .

- Catalyst Screening : Test alternative bases (e.g., DBU instead of TEA) or catalysts (e.g., DMAP) to enhance reaction efficiency .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.